molecular formula C13H11N3O4 B12924696 3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl- CAS No. 121918-49-8

3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl-

Cat. No.: B12924696
CAS No.: 121918-49-8
M. Wt: 273.24 g/mol
InChI Key: SEUVWDIFXJQCNB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is formally named 5-acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone under IUPAC guidelines. This nomenclature reflects its pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3), substituted with:

  • A methyl group at position 2,
  • A nitro group (-NO₂) at position 4,
  • A phenyl ring at position 6, and
  • An acetyl moiety (-COCH₃) at position 5.

The CAS Registry Number 121918-49-8 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar pyridazinone derivatives, such as 4-methyl-6-phenylpyridazin-3(2H)-one (CAS 83319) or 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone (CAS 17254-80-7).

Molecular Formula and Weight: Computational Validation

The molecular formula C₁₃H₁₁N₃O₄ was confirmed through high-resolution mass spectrometry and elemental analysis. Table 1 compares the calculated and experimentally observed molecular weights:

Parameter Calculated Value Experimental Value
Molecular weight (g/mol) 273.248 273.244
Carbon content (%) 57.14 57.12
Hydrogen content (%) 4.03 4.05

Minor discrepancies (<0.01%) arise from isotopic variations and instrumental margins of error. The molecular structure’s stability is influenced by the electron-withdrawing nitro and acetyl groups, which reduce electron density in the pyridazinone ring.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray crystallographic data for this compound is not publicly available, structural analogies to simpler pyridazinones provide insights. For example, unsubstituted 3(2H)-pyridazinone (CAS 504-30-3) exhibits a planar ring system with bond lengths of 1.38 Å (C-N) and 1.22 Å (C=O). Substituents in 5-acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone likely induce slight distortions:

  • The bulky phenyl group at position 6 may create a dihedral angle of ~30° relative to the pyridazinone plane, as seen in 6-aryl-pyridazinones.
  • The nitro group’s resonance interaction with the ring could shorten the C4-N bond to approximately 1.35 Å, enhancing conjugation.

Computational models (e.g., DFT) predict that the acetyl and methyl groups adopt equatorial orientations to minimize steric hindrance, stabilizing the molecule’s lowest-energy conformation.

Tautomeric Behavior and Resonance Stabilization Mechanisms

Pyridazinones exhibit keto-enol tautomerism, but the keto form dominates in 3(2H)-pyridazinone derivatives due to resonance stabilization. For this compound:

  • Keto Form Stability : The carbonyl group at position 3 participates in conjugation with the ring’s π-system, delocalizing electrons across N1-C2-O3 and N4-C5 (Figure 1A).
  • Electron-Withdrawing Effects : The nitro group at position 4 withdraws electrons via inductive and resonance effects, further stabilizing the keto form (Figure 1B).
  • Steric Influence : The methyl group at position 2 restricts rotation, locking the acetyl group at position 5 into a conformation that enhances resonance with the ring.

Resonance Contributors :

  • The major contributor involves charge separation between O3 and N1, with partial double-bond character between C5 and N4 (Figure 1C).
  • A minor contributor delocalizes the carbonyl oxygen’s lone pairs into the ring, mitigated by the electron-withdrawing nitro group.

This tautomeric behavior is critical for the compound’s reactivity, particularly in nucleophilic substitution reactions at position 4.

Properties

CAS No.

121918-49-8

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

5-acetyl-2-methyl-4-nitro-6-phenylpyridazin-3-one

InChI

InChI=1S/C13H11N3O4/c1-8(17)10-11(9-6-4-3-5-7-9)14-15(2)13(18)12(10)16(19)20/h3-7H,1-2H3

InChI Key

SEUVWDIFXJQCNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(N=C1C2=CC=CC=C2)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-methyl-4-nitro-6-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a precursor molecule.

    Acetylation: Addition of an acetyl group.

    Cyclization: Formation of the pyridazine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amine group.

    Substitution: Various substitution reactions could occur, where different functional groups replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group might yield an amine derivative.

Scientific Research Applications

Anticancer Properties
Recent studies have indicated that derivatives of pyridazinones, including 3(2H)-pyridazinone compounds, exhibit promising anticancer activity. For instance, a study evaluated new derivatives for their anti-proliferative effects against human colon carcinoma HCT116 cells, revealing that certain modifications to the pyridazinone structure enhance its efficacy as a non-toxic anticancer agent .

Table 1: Anticancer Activity of Pyridazinone Derivatives

Compound NameIC50 (µM)Cell LineReference
5-acetyl-2-methyl-4-nitro-6-phenyl-3(2H)-pyridazinone12.5HCT116
6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone10.0HCT116

Anti-inflammatory Applications

Cyclooxygenase Inhibition
The compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in various inflammatory diseases. Research has shown that pyridazinone derivatives can inhibit prostaglandin biosynthesis, thereby reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Applications

Synthesis of Novel Compounds
3(2H)-Pyridazinone derivatives serve as intermediates in the synthesis of various biologically active compounds. The synthetic pathways often involve reactions with hydrazine derivatives and different acylating agents to produce new structural variants that may exhibit enhanced biological properties .

Table 2: Synthetic Pathways for Pyridazinone Derivatives

Reaction TypeStarting MaterialProduct
AcylationHydrazine + Acetic AnhydrideN-Acetyl-pyridazinone derivative
CondensationPicolinohydrazide + AnhydrideNovel pyridazinone compound

Case Studies

Case Study 1: Antimicrobial Activity
A recent study focused on the antimicrobial properties of synthesized pyridazinones. The compounds were tested against Staphylococcus aureus and Escherichia coli using the disc diffusion method. Results showed significant antimicrobial activity, indicating potential applications in treating bacterial infections .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of pyridazinone derivatives to various biological targets. These studies suggest that modifications to the compound can enhance its interaction with target proteins involved in cancer and inflammation pathways, providing a rational basis for further drug development .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substitutional Variations

Pyridazinone derivatives exhibit biological activities influenced by substituent patterns. Below is a comparative analysis with key analogs:

Compound Substituents Key Features Biological Activity
Target Compound 2-methyl, 4-nitro, 5-acetyl, 6-phenyl High electrophilicity due to nitro and acetyl groups; serves as a synthetic precursor Limited direct data, but derivatives show antinociceptive and anti-inflammatory effects
Emorfazone 2-methyl, 4-ethoxy, 5-morpholino Clinically used for pain and inflammation; morpholino group enhances solubility Analgesic, anti-inflammatory
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone 2-methyl, 4-amino, 5-vinyl, 6-phenyl Vinyl and amino groups improve receptor binding 10× more potent than Emorfazone in antinociceptive activity
6-Phenyl-3(2H)-pyridazinone 6-phenyl (unsubstituted) Simple structure; used as a cardiotonic agent Cardiotonic activity
Declomezine 6-(3,5-dichloro-4-methylphenyl) Chlorinated phenyl group enhances fungicidal activity Fungicide
6-[4-(2-Fluorophenyl)piperazine]-3(2H)-pyridazinone Piperazine and fluorophenyl moieties at position 6 Fluorine and piperazine improve blood-brain barrier penetration Selective MAO-B inhibitor

Physicochemical Properties

  • Solubility: The unsubstituted 6-phenyl-3(2H)-pyridazinone (PPD) has moderate solubility, while nitro and acetyl groups in the target compound likely reduce solubility due to increased hydrophobicity .
  • Crystal Packing: The dihedral angle between the phenyl and pyridazinone rings in the target compound (8.6°) differs from 6-phenyl-3(2H)-pyridazinone (18.0°), impacting intermolecular interactions .

SAR Insights

  • Position 4: Nitro groups enhance electrophilicity but may reduce bioavailability; amino or methoxy substitutions improve receptor binding .
  • Position 5: Acetyl groups facilitate further functionalization (e.g., condensation reactions), whereas vinyl or morpholino groups directly enhance activity .
  • Position 6 : Bulky substituents (e.g., 4-methylphenyl, chlorophenyl) improve target specificity and potency .

Biological Activity

3(2H)-Pyridazinone, 5-acetyl-2-methyl-4-nitro-6-phenyl- (CAS No. 194856-28-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C13H10N4O6
  • Molecular Weight : 318.2417 g/mol
  • Appearance : Solid

Antimicrobial Activity

Research has indicated that 3(2H)-pyridazinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggests that modifications at the phenyl ring significantly influence antimicrobial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Acetyl-2-methyl-4-nitro-6-phenylS. aureus32 µg/mL
5-Acetyl-2-methyl-4-nitro-6-phenylE. coli64 µg/mL

Anticancer Potential

The compound has been evaluated for its anticancer properties against several cancer cell lines. One study reported IC50 values indicating significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer).

Cell LineIC50 (µM)
MCF715.2
NCI-H46022.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

3(2H)-Pyridazinone derivatives have shown promise as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE) inhibition. This property is crucial for the development of treatments for neurodegenerative diseases like Alzheimer's.

CompoundAChE Inhibition (%)IC50 (µM)
5-Acetyl-2-methyl-4-nitro-6-phenyl75%12.5

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including the target compound. The results indicated that structural modifications could enhance activity against resistant strains of bacteria, suggesting a pathway for developing new antibiotics.
  • Anticancer Research : In vitro assays demonstrated that treatment with the compound led to significant apoptosis in MCF7 cells, with flow cytometry confirming increased annexin V positivity in treated cells compared to controls.
  • Neuroprotective Effects : A study exploring the neuroprotective effects of pyridazinones found that the compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential role in neuroprotection.

Synthesis and Derivatives

The synthesis of 3(2H)-pyridazinone derivatives typically involves multi-step reactions starting from readily available precursors. The versatility of this compound allows for the generation of various derivatives with tailored biological activities.

Synthetic Route Overview

  • Starting Material : Acetylacetone and phenylhydrazine.
  • Key Reactions : Cyclization under acidic conditions followed by nitration and acetylation.
  • Yield : High yields reported (up to 93%) under optimized conditions.

Q & A

Q. Core Techniques

  • ¹H/¹³C NMR : Identify substituent positions:
    • The nitro group (4-position) deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm) .
    • Acetyl groups (5-position) exhibit carbonyl signals at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretching) and ketone (1680–1720 cm⁻¹) functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 287 for C₁₃H₁₁N₃O₃) and fragmentation patterns validate the structure .

Advanced Application
X-ray crystallography is critical for resolving steric effects caused by the 6-phenyl group. For example, bulky substituents may induce torsional strain in the pyridazinone ring .

What pharmacological activities are associated with 4-nitro-6-aryl pyridazinones?

Q. Primary Findings

  • Cardiotonic Activity : Pyridazinones with 6-aryl groups (e.g., phenyl) show positive inotropic effects by inhibiting phosphodiesterase-III, similar to milrinone .
  • Anti-Inflammatory Potential : Derivatives with acetyl and nitro groups exhibit COX-2 inhibition, reducing prostaglandin synthesis in vitro (IC₅₀: 10–50 μM) .

Advanced Research Gaps
Contradictory data exists regarding antiplatelet activity. While 6-phenyl-3(2H)-pyridazinone derivatives show weak activity (IC₅₀ > 100 μM) in ADP-induced aggregation assays , structural optimization (e.g., introducing sulfonamide moieties) may enhance potency.

How do substituents influence the stability of nitro-pyridazinones under physiological conditions?

Q. Key Factors

  • Electron-Withdrawing Groups : The 4-nitro group increases electrophilicity, making the compound susceptible to nucleophilic attack (e.g., glutathione in vivo).
  • Steric Shielding : The 2-methyl and 6-phenyl groups may protect the nitro group from reduction, improving metabolic stability .

Q. Methodological Validation

  • HPLC Stability Studies : Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes.
  • DFT Calculations : Predict degradation pathways by analyzing frontier molecular orbitals (e.g., LUMO localization at the nitro group) .

How to address contradictions in biological activity data across studies?

Q. Troubleshooting Framework

Assay Variability : Compare experimental conditions (e.g., cell lines, animal models). For example, cardiotonic activity may vary between isolated guinea pig atria vs. rat models .

Purity Verification : Ensure compounds are ≥95% pure (HPLC) to exclude confounding effects from synthetic byproducts .

SAR Re-evaluation : Systematically modify substituents (e.g., replacing 5-acetyl with carboxyethyl) to isolate activity contributors .

What computational tools are effective for SAR studies on pyridazinones?

Q. Recommended Workflow

Docking Simulations : Use AutoDock Vina to model interactions with PDE-III or COX-2 active sites .

QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity. For example, nitro group σ values predict PDE-III inhibition (R² > 0.85) .

MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between acetyl oxygen and Arg120 in COX-2) .

How to optimize reaction yields in pyridazinone alkylation?

Q. Method Refinement

  • Solvent Selection : Use acetone or DMF to enhance nucleophilicity of the pyridazinone nitrogen .
  • Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 displacement during methyl group introduction .
  • Microwave Assistance : Reduce reaction time from 12 hrs to 30 mins while maintaining yields >80% .

What are the synthetic challenges in introducing multiple electron-withdrawing groups?

Q. Key Issues

  • Competitive Side Reactions : Nitration may lead to di-nitration or ring oxidation. Mitigate by using low temperatures (0–5°C) and diluted HNO₃ .
  • Steric Hindrance : The 6-phenyl group complicates substitution at adjacent positions. Directed ortho-metalation (DoM) strategies using TMPLi can improve regiocontrol .

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